4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.
Substitution: The chlorine atom in the benzene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-methylpiperazin-1-yl)benzamide: Shares structural similarities but lacks the cyano group.
4-Methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides: Similar in structure but with different functional groups.
Uniqueness
4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59210-60-5 |
---|---|
Molecular Formula |
C12H15ClN4O2S |
Molecular Weight |
314.79 g/mol |
IUPAC Name |
4-chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15ClN4O2S/c1-16-2-4-17(5-3-16)11-7-10(13)9(8-14)6-12(11)20(15,18)19/h6-7H,2-5H2,1H3,(H2,15,18,19) |
InChI Key |
HVNFJXNKYXEOGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)Cl)C#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.